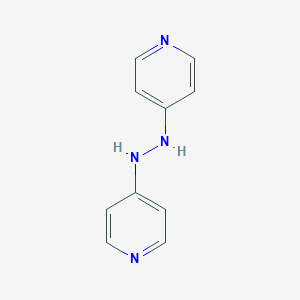

1,2-Bis(4-pyridyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dipyridin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMNXXZKHSYCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Electrochemical Properties of 1,2-Bis(4-pyridyl)hydrazine and its Coordination Complexes

This guide provides a comprehensive technical overview of the electrochemical properties of 1,2-Bis(4-pyridyl)hydrazine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core electrochemical characteristics of this versatile ligand and its coordination complexes. We will explore its redox behavior, the influence of its structural components on electron transfer processes, and its potential applications in electrocatalysis and materials science.

Introduction: The Dual Nature of 1,2-Bis(4-pyridyl)hydrazine

1,2-Bis(4-pyridyl)hydrazine is a fascinating molecule that combines the electronic features of two key functional groups: the pyridine ring and the hydrazine bridge. The pyridine moieties offer π-accepting capabilities and are well-known for their role in stabilizing various oxidation states of metal centers in coordination complexes.[1] The hydrazine component, on the other hand, is a redox-active group susceptible to oxidation. This duality makes 1,2-Bis(4-pyridyl)hydrazine a ligand of significant interest in the design of functional coordination compounds with tunable electrochemical properties.

The conformational flexibility imparted by the hydrazine bridge allows this ligand to act as a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs).[2] Understanding the intrinsic electrochemical properties of the ligand is paramount to predicting and manipulating the redox behavior of the resulting supramolecular structures.

The Electrochemical Signature: A Tale of Two Moieties

The electrochemical behavior of 1,2-Bis(4-pyridyl)hydrazine is a composite of the redox characteristics of its pyridine and hydrazine components.

The Pyridine Moiety: An Electron Sink

Pyridine and its derivatives are known to undergo reversible one-electron reductions at negative potentials.[3] This property is central to their function in many transition metal complexes, where the pyridine ligand can act as an electron reservoir, accepting electron density from the metal center or an external source. The redox potential of the pyridine moiety can be tuned by the nature and position of substituents on the ring.

The Hydrazine Bridge: A Redox-Active Linker

The hydrazine group (-NH-NH-) is inherently redox-active and can undergo oxidation. The electrochemical oxidation of hydrazine and its derivatives has been a subject of extensive research, particularly in the context of fuel cells and chemical synthesis.[4] The oxidation process is generally irreversible and involves the transfer of multiple electrons and protons, leading to the formation of diimide (HN=NH) and ultimately dinitrogen (N₂).

The presence of the two 4-pyridyl substituents in 1,2-Bis(4-pyridyl)hydrazine is expected to influence the oxidation potential of the hydrazine bridge through inductive and resonance effects.

Redox Behavior of 1,2-Bis(4-pyridyl)hydrazine: A Predicted Profile

While specific experimental data for the electrochemistry of isolated 1,2-Bis(4-pyridyl)hydrazine is not extensively documented in the literature, a predictive analysis based on its constituent parts and related compounds can be made.

It is anticipated that the cyclic voltammogram of 1,2-Bis(4-pyridyl)hydrazine would exhibit an irreversible oxidation wave at a positive potential, corresponding to the oxidation of the hydrazine moiety. The exact potential would be dependent on the solvent system and pH. Additionally, one or more reduction waves at negative potentials, corresponding to the reduction of the pyridyl groups, are expected.

Coordination Complexes: Modulating Redox Properties

The true electrochemical versatility of 1,2-Bis(4-pyridyl)hydrazine is realized upon its coordination to a transition metal center. The resulting complex will display a richer electrochemical profile, with redox events attributable to both the metal center and the ligand.

Metal-Centered vs. Ligand-Centered Redox Events

In a typical coordination complex of 1,2-Bis(4-pyridyl)hydrazine, several redox processes can be envisioned:

-

Metal-Centered Oxidation/Reduction: The transition metal ion can undergo changes in its oxidation state (e.g., Ru(II)/Ru(III), Fe(II)/Fe(III)). The potential of this redox couple is significantly influenced by the coordination environment provided by the ligand.

-

Ligand-Centered Oxidation: The hydrazine bridge can be oxidized.

-

Ligand-Centered Reduction: The pyridyl groups can be reduced.

The interplay between these processes is crucial. For instance, the oxidation of the metal center can make the subsequent oxidation of the hydrazine ligand more difficult. Conversely, the reduction of the pyridyl groups can facilitate the reduction of the metal center.

The Concept of Ligand Non-Innocence

In certain cases, the pyridyl groups of the ligand can be considered "redox non-innocent". This means that the ligand actively participates in the redox chemistry of the complex, and it is not always straightforward to assign a formal oxidation state to the metal center.[5][6] This is particularly relevant for complexes where the metal and ligand orbitals are close in energy.

Experimental Workflow: Probing the Electrochemical Properties

A systematic electrochemical investigation of a transition metal complex of 1,2-Bis(4-pyridyl)hydrazine would typically involve the following steps:

Synthesis of the Coordination Complex

A representative synthesis would involve the reaction of a suitable metal precursor (e.g., RuCl₃·xH₂O, FeCl₂·4H₂O) with 1,2-Bis(4-pyridyl)hydrazine in an appropriate solvent under controlled conditions.

Diagram of a Hypothetical Synthetic Pathway:

Caption: Synthetic scheme for a coordination complex.

Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of the synthesized complex.

A Step-by-Step Protocol for Cyclic Voltammetry:

-

Preparation of the Electrolyte Solution: Dissolve a known concentration of the synthesized complex (typically in the millimolar range) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deaeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition:

-

Record a background CV of the solvent and supporting electrolyte to identify the potential window.

-

Introduce the analyte solution into the cell.

-

Apply a potential waveform, sweeping the potential from an initial value to a final value and back.

-

Record the resulting current as a function of the applied potential.

-

Vary the scan rate to probe the reversibility of the redox processes.

-

Diagram of a Cyclic Voltammetry Experimental Setup:

Caption: A typical three-electrode setup for CV.

Data Interpretation and Key Parameters

The data obtained from cyclic voltammetry provides a wealth of information about the electrochemical properties of the complex.

| Parameter | Description | Significance |

| Anodic Peak Potential (Epa) | The potential at which the peak oxidation current occurs. | Indicates the potential at which the species is oxidized. |

| Cathodic Peak Potential (Epc) | The potential at which the peak reduction current occurs. | Indicates the potential at which the species is reduced. |

| Formal Redox Potential (E°') | The average of the anodic and cathodic peak potentials, (Epa + Epc)/2. | A measure of the thermodynamic tendency of a species to be oxidized or reduced. |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials, |Epa - Epc|. | For a reversible one-electron process, ΔEp is theoretically 59/n mV at room temperature (where n is the number of electrons transferred). Larger values indicate quasi-reversibility or irreversibility. |

| Peak Current Ratio (ipa/ipc) | The ratio of the anodic peak current to the cathodic peak current. | A ratio of unity is indicative of a stable redox couple on the timescale of the experiment. |

Potential Applications in Research and Development

The unique electrochemical properties of 1,2-Bis(4-pyridyl)hydrazine and its coordination complexes open up avenues for several applications:

-

Electrocatalysis: The redox-active nature of the ligand and the metal center can be harnessed for catalytic applications, such as the reduction of CO₂ or the oxidation of organic substrates.[3]

-

Molecular Electronics: The ability to exist in multiple stable redox states makes these complexes potential candidates for use in molecular switches and memory devices.

-

Sensors: The electrochemical response of the complexes can be sensitive to the presence of specific analytes, forming the basis for electrochemical sensors.

-

Redox-Active Materials: Incorporation of these complexes into polymers or MOFs can lead to the development of new materials with tunable electronic and optical properties.[7]

Conclusion

1,2-Bis(4-pyridyl)hydrazine is a ligand with a rich and largely untapped potential in the field of electrochemistry. Its unique combination of a redox-active hydrazine linker and electron-accepting pyridyl groups makes it a powerful tool for the design of functional coordination complexes. While direct experimental data on the isolated ligand is sparse, a thorough understanding of the electrochemical behavior of its constituent parts and related systems provides a solid foundation for future research. The principles and experimental protocols outlined in this guide are intended to equip researchers with the knowledge to explore and exploit the fascinating electrochemical properties of this versatile molecule and its derivatives.

References

-

PubMed. (2015). A Pyridine-Based Ligand with Two Hydrazine Functions for Lanthanide Chelation: Remarkable Kinetic Inertness for a Linear, Bishydrated Complex. Available at: [Link]

-

Wiley Online Library. (2025). ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Ruthenium(ii) bis(terpyridine) electron transfer complexes with alkynyl–ferrocenyl bridges: synthesis, structures, and electrochemical and spectroscopic studies. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Available at: [Link]

-

ResearchGate. (2025). The coordination chemistry of 1,2,4,5-tetrazines. Available at: [Link]

-

PubMed. (n.d.). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. Available at: [Link]

-

Journal of Physics and Chemistry Research. (2021). Electrochemical Detection Of Hydrazine Using Ruthenium bis(1,10-phenanthroline)(4-methyl-4’vinyl-2,2’-bipyridine) Polymer Films. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Alternated bimetallic [Ru–M] (M = Fe2+, Zn2+) coordination polymers based on [Ru(bpy)3]2+ units connected to bis-terpyridine ligands: synthesis, electrochemistry and photophysics in solution or in thin film on electrodes. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a new ruthenium (II) terpyridyl diphosphine complex. Available at: [Link]

-

MDPI. (2023). Use of the Asymmetrical Chelating N-Donor 2-Imino-Pyridine as a Redox [Fe4S4] Cubane Surrogate at a Di-Iron Site Related to [FeFe]-Hydrogenases. Available at: [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

-

MDPI. (n.d.). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. Available at: [Link]

-

University of Regensburg. (n.d.). Coordination Chemistry with the P2 Ligand Complex [Cp2Mo2(CO)4(μ,ɳ2:2‐P2)], Ag. Available at: [Link]

-

ResearchGate. (n.d.). (a) Cyclic voltammetry of binuclear ruthenium complexes at scan rate of.... Available at: [Link]

-

International Journal of Advanced Research. (n.d.). Studies of Interactions between Ruthenium (II) Polypyridyl Complexes and 1,4 Benzoquinone. Available at: [Link]

-

Jordan Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Metal-hydrazine complexes as precursors to oxide materials. Available at: [Link]

-

National Institutes of Health. (n.d.). Iron(II) Complexes Featuring a Redox-Active Dihydrazonopyrrole Ligand. Available at: [Link]

-

ResearchGate. (n.d.). Redox Reaction between an Oxo-Bridged Diiron Complex and Hydrazine: A Kinetic Study. Available at: [Link]

Sources

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. 1,2-Bis(4-pyridyl)hydrazine|CAS 19808-51-6 [benchchem.com]

- 3. Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Alternated bimetallic [Ru–M] (M = Fe2+, Zn2+) coordination polymers based on [Ru(bpy)3]2+ units connected to bis-terpyridine ligands: synthesis, electrochemistry and photophysics in solution or in thin film on electrodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Tautomeric Landscapes of 1,2-Bis(4-pyridyl)hydrazine and its Congeners: A Technical Guide for Researchers and Drug Developers

Preamble: The Dynamic Nature of a Privileged Scaffold

In the realm of medicinal chemistry and materials science, the pyridyl moiety stands as a cornerstone, a privileged scaffold prized for its versatile coordination properties and its prevalence in a vast array of bioactive molecules. When two such rings are bridged by a hydrazine linker, as in 1,2-bis(4-pyridyl)hydrazine, the resulting architecture is not static. It exists as a dynamic equilibrium of tautomeric forms, a subtle yet profound interplay of protons and electrons that dictates its chemical reactivity, biological activity, and material properties. This technical guide provides an in-depth exploration of the tautomerism inherent to 1,2-bis(4-pyridyl)hydrazine and its derivatives. Moving beyond a mere description of the phenomenon, we will delve into the causality behind experimental choices for its characterization and the implications of this dynamic equilibrium in the context of drug development and materials science.

The Tautomeric Triad: Hydrazo, Azo, and Quinone-Hydrazone Forms

The core of our discussion lies in the prototropic tautomerism of the 1,2-bis(4-pyridyl)hydrazine scaffold. This equilibrium primarily involves three key species: the hydrazo, azo, and a potential quinone-hydrazone form.

-

Hydrazo Tautomer: This form, 1,2-bis(4-pyridyl)hydrazine, features a single bond between the two nitrogen atoms, with each nitrogen bearing a hydrogen atom. This tautomer possesses two secondary amine-like nitrogens.

-

Azo Tautomer: Through a formal 1,2-proton shift, the hydrazo form can interconvert to its azo tautomer, 4,4'-azopyridine. In this structure, a double bond exists between the two nitrogen atoms, and the mobile protons have migrated to the nitrogen atoms of the pyridyl rings, resulting in a zwitterionic or a non-charged dihydropyridine species.

-

Quinone-Hydrazone Tautomer: This tautomer becomes particularly relevant when considering derivatives with electron-donating substituents on the pyridyl rings or in specific solvent environments. It involves the migration of a proton from a hydrazine nitrogen to the para-position of the pyridyl ring, leading to a quinoidal structure.

The position of this equilibrium is not fixed; it is a delicate balance influenced by a multitude of factors, including the electronic nature of substituents on the pyridyl rings, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[1][2] Understanding and predicting this equilibrium is paramount for rational drug design and the engineering of functional materials.

Diagram: Tautomeric Equilibrium in 1,2-Bis(4-pyridyl)hydrazine

Caption: The dynamic equilibrium between the hydrazo, azo, and quinone-hydrazone tautomers.

Synthesis of the Core Scaffold and its Derivatives

The exploration of tautomerism begins with the synthesis of the target molecules. The preparation of 1,2-bis(4-pyridyl)hydrazine and its derivatives can be approached through several synthetic strategies.

A primary route to 1,2-bis(4-pyridyl)hydrazine (CAS 19808-51-6) involves the in situ reduction of 4,4'-azopyridine.[3] This method is often employed in solvothermal syntheses for the creation of coordination polymers and metal-organic frameworks (MOFs).[3]

For the synthesis of substituted derivatives, a versatile approach starts from the corresponding substituted 4-chloropyridines. Nucleophilic aromatic substitution with hydrazine hydrate can yield the desired 1,2-bis(4-pyridyl)hydrazine derivatives.[4][5] The reaction conditions, such as solvent and temperature, need to be carefully optimized to favor the desired product and minimize side reactions.

Experimental Protocol: Synthesis of a Substituted 1,2-Bis(4-pyridyl)hydrazine Derivative

-

Reaction Setup: To a solution of the substituted 4-chloropyridine (2 equivalents) in a suitable solvent (e.g., ethanol, n-butanol) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1 equivalent).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain the pure 1,2-bis(substituted-4-pyridyl)hydrazine.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Elucidating the Tautomeric Equilibrium: A Multi-faceted Analytical Approach

No single technique can provide a complete picture of the tautomeric landscape. A synergistic combination of spectroscopic and computational methods is essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool in Solution

NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution.[2][6] Both proton (¹H) and carbon-¹³ (¹³C) NMR provide valuable insights, while nitrogen-¹⁵ (¹⁵N) NMR can offer even more direct evidence of the tautomeric forms present.[6]

Key Observables and Their Interpretation:

| NMR Parameter | Hydrazo Tautomer | Azo Tautomer | Quinone-Hydrazone Tautomer |

| ¹H NMR (NH proton) | A broad singlet in the aromatic region, exchangeable with D₂O. | Absence of a distinct NH proton signal; may show signals for protons on the pyridyl nitrogen. | A sharp, downfield-shifted NH proton signal due to intramolecular hydrogen bonding. |

| ¹³C NMR (C4-carbon) | Chemical shift typical of a C-N single bond in an aromatic system. | Significant downfield shift compared to the hydrazo form due to the influence of the azo bridge and potential positive charge on the pyridyl nitrogen. | Upfield shift compared to the azo form, approaching the chemical shift of a C=C bond in a quinoidal system. |

| ¹⁵N NMR | Two distinct signals for the hydrazine nitrogens. | A single, significantly deshielded signal for the azo nitrogens. | Two distinct signals, with one resembling a hydrazone nitrogen and the other an imine nitrogen. |

Advanced NMR Experiments for Tautomeric Analysis:

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the dynamics of the tautomeric interconversion. Coalescence of signals at higher temperatures indicates a rapid equilibrium on the NMR timescale.

-

2D NMR (HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals, which is essential for accurate interpretation of the tautomeric state.

-

NOESY/ROESY: These experiments can provide information about the spatial proximity of protons, which can help to distinguish between different tautomers, particularly when intramolecular hydrogen bonding is present.

UV-Visible Spectroscopy: A Sensitive Probe of Electronic Transitions

UV-Vis spectroscopy is a highly sensitive technique for detecting the presence of different tautomers, as each form possesses a unique chromophore and thus a distinct absorption spectrum.[7][8]

-

Hydrazo Form: Typically exhibits absorption bands in the UV region, corresponding to π-π* transitions within the pyridyl rings.

-

Azo Form: The extended conjugation of the azo bridge results in a bathochromic (red) shift of the absorption maximum, often extending into the visible region.[9]

-

Quinone-Hydrazone Form: This tautomer also shows a significantly red-shifted absorption compared to the hydrazo form due to its extended conjugated system.

By analyzing the changes in the UV-Vis spectrum as a function of solvent polarity or pH, one can infer the direction of the tautomeric equilibrium shift.

Diagram: Hypothetical UV-Vis Spectra of Tautomers

Caption: Illustrative UV-Vis spectra showing distinct absorption maxima for each tautomer.

X-ray Crystallography: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[10][11] By precisely locating the positions of all atoms, including hydrogen atoms, it can definitively distinguish between the hydrazo, azo, and quinone-hydrazone structures. This information is invaluable for understanding the intrinsic stability of the different tautomers in the absence of solvent effects. For instance, the crystal structure of the related 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine reveals the predominance of the hydrazo form.[10]

Computational Chemistry: Predicting and Rationalizing Tautomeric Preferences

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are an indispensable tool for predicting the relative stabilities of tautomers and for rationalizing experimental observations.[12][13]

A Typical Computational Workflow:

-

Geometry Optimization: The geometries of all possible tautomers are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies and thermal corrections.

-

Relative Energy Calculation: The relative energies of the tautomers are calculated to predict their relative populations at a given temperature.

-

Solvent Effects: The influence of the solvent can be modeled using implicit solvent models (e.g., PCM, SMD) or by including explicit solvent molecules in the calculation.

-

Spectroscopic Prediction: NMR chemical shifts and UV-Vis absorption spectra can be calculated and compared with experimental data to aid in the assignment of tautomeric forms.

The Impact of Tautomerism in Drug Development

The tautomeric state of a drug molecule is not a mere chemical curiosity; it has profound implications for its pharmacokinetic and pharmacodynamic properties.[14][15]

-

Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for a biological target. A minor tautomer, present in low abundance, could be the biologically active form.

-

ADME Properties: Tautomerism can significantly affect a molecule's lipophilicity, solubility, and pKa, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.[16] For example, a more polar tautomer will likely have higher aqueous solubility but lower membrane permeability.

-

Metabolic Stability: The presence of different tautomers can expose different sites on the molecule to metabolic enzymes, leading to different metabolic pathways and potentially different metabolites.

Therefore, a thorough understanding and characterization of the tautomeric equilibrium of a drug candidate like a derivative of 1,2-bis(4-pyridyl)hydrazine is a critical step in the drug discovery and development process.

Concluding Remarks: A Call for Deeper Investigation

While the tautomerism of many heterocyclic systems is well-documented, the specific case of 1,2-bis(4-pyridyl)hydrazine and its derivatives remains a relatively unexplored area. The principles and methodologies outlined in this guide provide a robust framework for researchers to embark on such investigations. By combining synthesis, advanced spectroscopic techniques, and computational modeling, we can unlock a deeper understanding of the tautomeric landscapes of these versatile molecules. This knowledge will not only enrich our fundamental understanding of chemical reactivity but also pave the way for the rational design of novel therapeutics and functional materials with precisely tailored properties.

References

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, Senior Thesis. [Link]

-

Nowicka-Scheibe, J., et al. (2022). The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations. Molecules, 27(3), 939. [Link]

-

The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations. PubMed Central. [Link]

-

Ajaj, I. A., et al. (2015). Solvatochromism and azo-hydrazo tautomerism of novel arylazo pyridone dyes: Experimental and quantum chemical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 34-45. [Link]

-

A facile Synthesis of Amide Derivatives of[1][17][18]Triazolo[4,3-a]pyridine. ResearchGate. [Link]

-

Yüksek, H., et al. (2018). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Biochemical and Molecular Toxicology, 32(2), e22006. [Link]

-

Adegoke, O. A., & Idowu, O. S. (2021). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of the Iranian Chemical Society, 18(11), 2969-2978. [Link]

-

Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). ResearchGate. [Link]

-

Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI. [Link]

-

Importance of tautomerism in drugs. ResearchGate. [Link]

-

Issa, R. M., et al. (2006). UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 206-214. [Link]

-

Bucar, D.-K., et al. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega, 4(7), 12333-12342. [Link]

-

Sivasankar, S., & Muthusamy, S. (2011). Inorganic Hydrazine Derivatives. Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications, 1-275. [Link]

-

Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. ResearchGate. [Link]

-

Azo–hydrazo equilibrium for synthesized dyes. ResearchGate. [Link]

-

Zhou, D., et al. (2014). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. Chemical Communications, 50(79), 11671-11674. [Link]

-

Cignitti, M., & Tafi, A. (1996). Ionization Behaviour and Tautomerism-Dependent Lipophilicity of pyridine-2(1H)-one Cardiotonic Agents. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1517-1524. [Link]

-

Wang, Y., et al. (2012). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 41(12), 3564-3571. [Link]

-

Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. [Link]

-

The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative-Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations. PubMed. [Link]

-

Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PubMed Central. [Link]

-

Synthesis, Tautomerism Study, Antimicrobial Evaluation and Cytotoxicity of Some New Bis(Arylazo)-Terpyrazoles. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

-

Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing. [Link]

-

Dhaked, D. K., & Nicklaus, M. C. (2020). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

Tautomerism in azo dyes. FOLIA. [Link]

-

Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. ChemRxiv. [Link]

-

Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications. ResearchGate. [Link]

-

Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. PubMed. [Link]

-

Supplementary information. The Royal Society of Chemistry. [Link]

-

X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]

- Synthesis process of 2-hydrazinopyridine derivative.

-

Azobisisobutyronitrile. Wikipedia. [Link]

-

[1-Phenyl-2-(4-pyridyl)ethylidene]hydrazine. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. folia.unifr.ch [folia.unifr.ch]

- 3. 1,2-Bis(4-pyridyl)hydrazine|CAS 19808-51-6 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative-Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations [pubmed.ncbi.nlm.nih.gov]

- 10. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 18. researchgate.net [researchgate.net]

The Bridge of Possibility: A Technical Guide to the Coordination Chemistry of 1,2-Bis(4-pyridyl)hydrazine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-pyridyl)hydrazine emerges as a ligand of significant interest in the realm of coordination chemistry, offering a unique combination of structural flexibility and versatile donor capabilities. This technical guide provides a comprehensive exploration of its coordination behavior with transition metals, delving into its synthesis, diverse coordination modes, and the structural intricacies of the resulting complexes. We will examine the causality behind experimental choices in the synthesis and characterization of these compounds and explore their potential applications in materials science, catalysis, and medicinal chemistry. This document serves as a foundational resource for researchers seeking to harness the potential of this compelling bridging ligand.

Introduction: The Allure of a Flexible N-Donor Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials and functional molecules. 1,2-Bis(4-pyridyl)hydrazine, with its two terminal pyridyl rings linked by a conformationally adaptable hydrazine bridge, presents a compelling scaffold for the construction of a wide array of coordination architectures.[1] The presence of four potential nitrogen donor atoms—two on the pyridyl rings and two in the hydrazine moiety—allows for a rich and varied coordination chemistry.

The inherent flexibility of the -NH-NH- linker is a key attribute, enabling the ligand to adopt various spatial orientations to accommodate the geometric preferences of different transition metal centers.[1] This adaptability makes 1,2-Bis(4-pyridyl)hydrazine an excellent candidate for the formation of discrete polynuclear complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs).[1] The pyridyl groups provide well-defined directional coordination vectors, while the hydrazine bridge can participate in coordination or act as a hydrogen-bonding hub, further influencing the supramolecular assembly.

This guide will navigate the fundamental aspects of the coordination chemistry of 1,2-Bis(4-pyridyl)hydrazine, providing both theoretical understanding and practical insights for its application in research and development.

Synthesis and Characterization of 1,2-Bis(4-pyridyl)hydrazine

The synthesis of 1,2-Bis(4-pyridyl)hydrazine can be approached through several routes, with the choice of method often depending on the desired scale and purity.

Synthetic Pathways

A common laboratory-scale synthesis involves the reaction of a suitable pyridine precursor with hydrazine hydrate.[2] For instance, the reaction of 4-chloropyridine with hydrazine hydrate can yield the desired product. Alternatively, derivatives of isonicotinic acid can be utilized as starting materials.[3]

A particularly elegant and increasingly utilized method is the in situ synthesis under solvothermal conditions, where 4,4'-azopyridine is reduced to 1,2-Bis(4-pyridyl)hydrazine in the presence of a metal salt and a suitable solvent system.[4] This approach has the advantage of directly incorporating the freshly generated, often more reactive, ligand into the coordination complex.

Experimental Protocol: Synthesis of 1,2-Bis(4-pyridyl)hydrazine via Hydrazine Hydrate

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diacylcyclopentadiene (fulvene) derivative (1 equivalent) in methanol.[2]

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.[2]

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.[2]

-

Workup: After completion, add water to the reaction mixture to precipitate the crude product.[2]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x volume of the aqueous layer).[2]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,2-Bis(4-pyridyl)hydrazine.[2]

Spectroscopic Characterization

The structural elucidation of 1,2-Bis(4-pyridyl)hydrazine relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is crucial for confirming the presence of the pyridyl protons and the N-H protons of the hydrazine bridge. The aromatic region will typically show characteristic doublets for the protons on the pyridine rings. The chemical shift of the N-H protons can be sensitive to the solvent and concentration.

-

¹³C NMR spectroscopy will show distinct signals for the carbon atoms of the pyridine rings.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands to identify include:

-

N-H stretching vibrations of the hydrazine group, typically appearing in the region of 3200-3400 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyridine rings, usually observed between 1400 and 1600 cm⁻¹.

-

Pyridine ring breathing modes.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the ligand. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₁₀H₁₀N₄ (186.22 g/mol ).[5]

-

Coordination Chemistry with Transition Metals

The coordination of 1,2-Bis(4-pyridyl)hydrazine to transition metals is primarily through the nitrogen atoms of the pyridyl rings, acting as a bridging ligand to link two metal centers. The hydrazine nitrogen atoms can also participate in coordination, leading to chelation, although this is less common and often depends on the specific reaction conditions and the nature of the metal ion.

Coordination Modes

The versatility of 1,2-Bis(4-pyridyl)hydrazine as a ligand is evident in its various possible coordination modes.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-Bis(4-pyridyl)hydrazine|CAS 19808-51-6 [benchchem.com]

- 5. chemscene.com [chemscene.com]

Methodological & Application

Application Note & Protocol: Synthesis of Mixed-Ligand Metal-Organic Frameworks Incorporating 1,2-Bis(4-pyridyl)hydrazine for Potential Drug Delivery Applications

Introduction: The Strategic Integration of 1,2-Bis(4-pyridyl)hydrazine into Mixed-Ligand MOFs

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential in biomedical applications, largely due to their tunable porosity, high surface area, and the ability for chemical functionalization.[1][2] The mixed-ligand approach, where two or more different organic linkers are used to construct the framework, offers a sophisticated strategy to fine-tune the structural and functional properties of MOFs.[3] This application note details a representative protocol for the synthesis of a mixed-ligand MOF incorporating the intriguing linker, 1,2-Bis(4-pyridyl)hydrazine (BPH).

The choice of BPH as a primary N-donor ligand is deliberate. Its two pyridyl groups offer robust coordination to metal centers, a common feature in many stable MOFs.[4][5][6] More importantly, the central hydrazine moiety (-NH-NH-) introduces a site for strong hydrogen bonding and a redox-active center, which can be exploited for selective guest interactions and post-synthetic modifications. When combined with a secondary carboxylate-based linker, the resulting framework can achieve a desirable balance of porosity, stability, and functionality, making it a prime candidate for applications such as controlled drug release.[2][7]

This document provides a comprehensive, step-by-step protocol for the synthesis and characterization of a hypothetical, yet scientifically grounded, mixed-ligand MOF system. It is designed for researchers in materials science, chemistry, and pharmaceutical development.

Rationale and Strategy for Mixed-Ligand Synthesis

The successful synthesis of a mixed-ligand MOF relies on the careful selection of components and reaction conditions to control the nucleation and growth of the desired crystalline structure.

-

Metal Node Selection: Zinc (II) is chosen for this protocol due to its versatile coordination geometry (typically tetrahedral or octahedral), which is conducive to forming stable, porous frameworks. Furthermore, zinc is biocompatible, a critical consideration for drug delivery applications.[8]

-

Ligand Selection:

-

Primary Ligand (N-donor): 1,2-Bis(4-pyridyl)hydrazine (BPH) acts as a pillar or connecting linker, bridging metal nodes or clusters. Its length and flexibility influence the pore size and topology of the final framework.

-

Secondary Ligand (O-donor): 1,4-Benzenedicarboxylic acid (H₂BDC or terephthalic acid) is a common and rigid dicarboxylate linker that forms stable secondary building units (SBUs) with many metal ions, including zinc. The rigidity of H₂BDC helps in the formation of a robust and porous framework.

-

-

Solvent System and Temperature: A mixed-solvent system of N,N-Dimethylformamide (DMF) and ethanol is proposed. DMF is an excellent solvent for the organic linkers and metal salts, while ethanol can act as a modulator to control the reaction kinetics.[9][10] Solvothermal synthesis, where the reaction is carried out in a sealed vessel at a temperature above the solvent's boiling point, provides the necessary energy to overcome the kinetic barriers for the formation of a crystalline product.[11]

Detailed Experimental Protocol

This protocol describes the solvothermal synthesis of a hypothetical mixed-ligand MOF, designated here as Zn-BPH-BDC .

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | >98% | e.g., Sigma-Aldrich |

| 1,2-Bis(4-pyridyl)hydrazine | C₁₀H₁₀N₄ | >97% | e.g., TCI America |

| 1,4-Benzenedicarboxylic Acid (H₂BDC) | C₈H₆O₄ | >98% | e.g., Alfa Aesar |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | e.g., Acros Organics |

| Ethanol (EtOH) | C₂H₅OH | Anhydrous | e.g., Fisher Scientific |

Synthesis Procedure: Zn-BPH-BDC

-

Preparation of Precursor Solution:

-

In a 20 mL scintillation vial, dissolve 0.0744 g (0.25 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of N,N-Dimethylformamide (DMF).

-

To this solution, add 0.0265 g (0.125 mmol) of 1,2-Bis(4-pyridyl)hydrazine (BPH) and 0.0208 g (0.125 mmol) of 1,4-Benzenedicarboxylic Acid (H₂BDC).

-

Add 5 mL of Ethanol (EtOH) to the mixture.

-

-

Homogenization:

-

Solvothermal Reaction:

-

Place the tightly sealed vial in a programmable convection oven.

-

Heat the oven to 100 °C at a ramp rate of 5 °C/min.

-

Maintain the temperature at 100 °C for 48 hours.

-

Allow the oven to cool down to room temperature naturally.

-

-

Product Isolation and Purification:

-

After cooling, colorless or pale-yellow crystals should be visible at the bottom of the vial.

-

Decant the mother liquor carefully.

-

Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this step three times.

-

Subsequently, wash the crystals with 5 mL of ethanol three times to remove residual DMF.

-

Dry the purified crystals under vacuum at 60 °C for 12 hours to remove any guest solvent molecules from the pores.

-

Synthesis Workflow Diagram

Caption: Solvothermal synthesis workflow for the mixed-ligand MOF, Zn-BPH-BDC.

Characterization and Validation

To confirm the successful synthesis and determine the properties of the Zn-BPH-BDC MOF, the following characterization techniques are essential.

| Technique | Purpose |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern should be compared with a simulated pattern from single-crystal X-ray diffraction if available, or indexed to determine the unit cell. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules. A stable framework is crucial for many applications.[5][6] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the incorporation of both BPH and BDC linkers into the framework by identifying their characteristic vibrational modes. The absence of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the presence of the carboxylate COO⁻ stretches (~1610 and 1385 cm⁻¹) are key indicators. |

| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the MOF particles. |

| N₂ Adsorption-Desorption Isotherms | To determine the porosity, specific surface area (e.g., BET analysis), and pore size distribution of the activated MOF. This is critical for evaluating its potential for guest encapsulation, such as drug loading. |

Potential Applications in Drug Development

The unique structural and chemical features of the proposed Zn-BPH-BDC MOF make it a promising candidate for various applications in drug delivery.

-

High Drug Loading Capacity: The inherent porosity and high surface area are expected to allow for a significant loading of therapeutic molecules within the MOF cavities.[1][2]

-

Controlled Release: The release of encapsulated drugs can be modulated by the diffusion rate through the pores and the interaction of the drug with the framework. The hydrazine moieties of the BPH ligand can form hydrogen bonds with certain drug molecules, potentially leading to a more sustained release profile.

-

Stimuli-Responsive Delivery: The hydrazine group is redox-active and can be a target for specific physiological stimuli. For instance, in the slightly acidic tumor microenvironment, the protonation of the pyridyl nitrogen atoms or the hydrazine group could alter the host-guest interactions, triggering drug release.[1]

-

Bio-imaging and Theranostics: The BPH ligand, with its aromatic pyridyl rings, may exhibit intrinsic fluorescence, which could be utilized for tracking the MOF particles in biological systems. Alternatively, the pores could be loaded with both a therapeutic agent and an imaging agent for theranostic applications.

Logical Relationships in Synthesis

The interplay between synthetic parameters is crucial for controlling the outcome of the MOF synthesis.

Caption: Key parameter relationships in mixed-ligand MOF synthesis.

Conclusion

The synthesis of mixed-ligand MOFs incorporating functional linkers like 1,2-Bis(4-pyridyl)hydrazine represents a promising frontier in the development of advanced materials for biomedical applications. The protocol and insights provided herein offer a solid foundation for researchers to explore this exciting area. The ability to fine-tune the structure and functionality at the molecular level opens up vast possibilities for creating highly effective and targeted drug delivery systems. Careful characterization and validation are paramount to ensuring the synthesis of high-quality materials and to fully understanding their potential.

References

-

Dalton Transactions. (2021-03-05). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. RSC Publishing. [Link]

-

RSC Publishing. (2023-01-12). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. [Link]

-

PubMed. (2008-06-02). Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. [Link]

-

PMC - NIH. (2025-09-03). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. [Link]

-

SciSpace. (2022-09-20). One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copp. [Link]

-

Dalton Transactions. A mixed-ligand Co(ii) MOF synthesized from a single organic ligand to capture iodine and methyl iodide vapour. RSC Publishing. [Link]

-

ResearchGate. (2023-11-28). (PDF) Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) v1. [Link]

-

Inorganic Chemistry. (2025-08-10). Metal-organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. [Link]

-

PMC - NIH. Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

-

protocols.io. (2023-11-28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]

-

MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

-

RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. [Link]

-

Accounts of Chemical Research. (2017-03-28). Stepwise Synthesis of Metal–Organic Frameworks. [Link]

-

ResearchGate. List of MOFs used in drug delivery system with their targeting agent.... [Link]

-

JoVE. (2022-12-22). Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. [Link]

Sources

- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A mixed-ligand Co(ii) MOF synthesized from a single organic ligand to capture iodine and methyl iodide vapour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

- 11. Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks [jove.com]

Application Notes and Protocols for Post-Synthetic Modification of 1,2-Bis(4-pyridyl)hydrazine-Containing MOFs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) constructed with the 1,2-bis(4-pyridyl)hydrazine linker. The unique chemical functionality of the hydrazine group, with its nucleophilic nitrogen centers and redox activity, presents a versatile platform for tailoring the properties of these porous materials for a wide range of applications, including catalysis, sensing, and drug delivery. This document is designed to equip researchers with the foundational knowledge and practical methodologies to successfully functionalize these promising materials.

Introduction: The Strategic Advantage of Post-Synthetic Modification

Metal-organic frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. While the initial properties of a MOF are determined by its constituent building blocks, post-synthetic modification (PSM) has emerged as a powerful strategy to introduce new functionalities or enhance existing properties without altering the parent framework's topology.[1][2][3] PSM allows for the incorporation of chemical groups that may not be stable under the solvothermal conditions typically used for MOF synthesis.[1]

MOFs containing the 1,2-bis(4-pyridyl)hydrazine linker are of particular interest due to the presence of reactive N-H groups within the hydrazine moiety and the coordinating ability of the pyridyl nitrogen atoms. These sites offer opportunities for a variety of chemical transformations, enabling the fine-tuning of the MOF's chemical and physical properties.

Parent MOF Synthesis: The Foundation for Modification

The successful post-synthetic modification begins with a high-quality parent MOF. This section details the synthesis of a zinc-based MOF incorporating the 1,2-bis(4-pyridyl)hydrazine linker, which will serve as the starting material for subsequent modifications. Two illustrative examples are provided, resulting in a 2D and a 3D framework, respectively.[4]

Synthesis of a 2D Zn-based MOF with 1,2-bis(4-pyridyl)hydrazine

This protocol yields a two-dimensional interpenetrating MOF with the formula [Zn₂(L1)₂(L2)₂]∞, where L1 is 1,2-bis(4-pyridyl)hydrazine and L2 is terephthalic acid.[4]

Protocol:

-

In a 20 mL scintillation vial, combine Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), 1,2-bis(4-pyridyl)hydrazine (L1; 0.05 mmol, 9.3 mg), and terephthalic acid (L2; 0.05 mmol, 8.3 mg).

-

Add 5 mL of N,N-dimethylformamide (DMF).

-

Seal the vial and place it in a preheated oven at 100 °C for 48 hours.

-

Allow the vial to cool to room temperature.

-

Collect the crystalline product by filtration, wash with fresh DMF, and dry under vacuum.

Synthesis of a 3D Zn-based MOF with 1,2-bis(4-pyridyl)hydrazine

This protocol produces a three-dimensional MOF with the formula [Zn₂(L1)₂(L3)₂]∞, utilizing 2,6-naphthalenedicarboxylic acid (L3) as a larger spacer, resulting in a porous framework.[4]

Protocol:

-

In a 20 mL scintillation vial, combine Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), 1,2-bis(4-pyridyl)hydrazine (L1; 0.05 mmol, 9.3 mg), and 2,6-naphthalenedicarboxylic acid (L3; 0.05 mmol, 10.8 mg).

-

Add 5 mL of N,N-dimethylformamide (DMF).

-

Seal the vial and place it in a preheated oven at 100 °C for 48 hours.

-

Allow the vial to cool to room temperature.

-

Collect the crystalline product by filtration, wash with fresh DMF, and dry under vacuum. This 3D MOF exhibits significant porosity, with a total pore volume of approximately 34.1% of the unit cell.[4]

Post-Synthetic Modification Strategies and Protocols

The hydrazine linker within the MOF framework offers several avenues for post-synthetic modification. The following sections provide detailed protocols for alkylation of the hydrazine's N-H groups and metalation of the pyridyl nitrogen atoms.

Covalent Modification: Alkylation of the Hydrazine N-H Groups

The nucleophilic nature of the hydrazine nitrogen atoms allows for their alkylation, introducing organic functionalities into the MOF pores. This can be used to tune the hydrophobicity of the framework or to introduce catalytic sites.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to deprotonate the N-H group, increasing its nucleophilicity without competing in the alkylation reaction.

-

Solvent: A polar aprotic solvent like anhydrous acetonitrile is chosen to dissolve the reagents and facilitate the reaction without interfering with the alkylation process.

-

Temperature: A slightly elevated temperature is often employed to increase the reaction rate, but care must be taken to avoid degradation of the MOF structure.

Experimental Workflow for Alkylation:

Metalation Experimental Workflow

Protocol for Metalation:

-

Activate the parent MOF (e.g., the 3D Zn-based MOF from section 2.2) by heating under vacuum.

-

In a glovebox or under a nitrogen atmosphere, suspend 100 mg of the activated MOF in 10 mL of anhydrous dichloromethane.

-

In a separate vial, dissolve 1.2 equivalents of the metal precursor (e.g., Pd(OAc)₂) in 5 mL of anhydrous dichloromethane.

-

Add the metal precursor solution dropwise to the stirring MOF suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the metalated MOF by filtration, and wash thoroughly with fresh dichloromethane to remove any uncoordinated metal precursor.

-

Dry the product under vacuum.

Self-Validation and Characterization:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques are essential to quantify the amount of metal incorporated into the MOF.

-

XPS: The high-resolution spectra of the incorporated metal can confirm its oxidation state and coordination environment. Changes in the N 1s spectrum can also indicate coordination.

-

PXRD: Verify the retention of the MOF's crystallinity after metalation.

-

N₂ Sorption Analysis: The surface area and pore volume of the MOF may decrease after metalation due to the occupation of the pores by the metal complexes.

Quantitative Data Summary

The following table provides a hypothetical example of the expected changes in key properties of the 3D Zn-based MOF after post-synthetic modification. Actual results will vary depending on the specific reagents and reaction conditions used.

| Property | Parent MOF | N-Alkylated MOF (with Benzyl) | Pd-Metalated MOF |

| BET Surface Area (m²/g) | ~1200 | ~950 | ~1050 |

| Pore Volume (cm³/g) | ~0.55 | ~0.42 | ~0.48 |

| N-H Stretch (FT-IR, cm⁻¹) | Present (~3300) | Absent or reduced | Present |

| Metal Content (wt%) | - | - | ~2.5% (Pd) |

| Thermal Stability (°C) | ~350 | ~330 | ~340 |

Conclusion and Future Outlook

The post-synthetic modification of 1,2-bis(4-pyridyl)hydrazine-containing MOFs offers a powerful and versatile approach to creating functional materials with tailored properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space of these fascinating materials. Future work in this area could focus on developing more complex multi-step modifications, exploring the catalytic activity of the functionalized MOFs in a variety of organic transformations, and investigating their potential in applications such as targeted drug delivery and chemical sensing. As our understanding of the reactivity of these systems grows, so too will the sophistication and utility of the materials that can be created.

References

- Cohen, S. M. Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 2012, 112(2), 970-1000.

- D'Alessandro, D. M. Exploiting the redox activity of metal-organic frameworks. Dalton Transactions, 2016, 45(29), 11579-11593.

-

Cohen, S. M. The post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 2011 , 40(2), 498-519. [Link]

-

Wang, Z., & Cohen, S. M. Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 2009 , 38(5), 1315-1329. [Link]

-

Tanabe, K. K., & Cohen, S. M. Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 2011 , 40(2), 498-519. [Link]

- Deria, P., Mondloch, J. E., Tylianakis, E., Ghosh, P., Bury, W., Snurr, R. Q., ... & Hupp, J. T. Perfluoroalkane functionalization of NU-1000 via solvent-assisted ligand incorporation: synthesis and CO₂ adsorption studies. Journal of the American Chemical Society, 2013, 135(45), 16801-16804.

- Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. Solvent-assisted linker exchange: a new approach to the synthesis of tailored metal-organic frameworks. Angewandte Chemie International Edition, 2014, 53(18), 4530-4540.

- Dawson, R., Stevens, L. A., & Cooper, A. I. Characterization of porous solids.

Sources

- 1. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note & Protocols: Strategic Formation of Interpenetrated Frameworks with 1,2-Bis(4-pyridyl)hydrazine

Abstract: This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and control of interpenetrated metal-organic frameworks (MOFs) utilizing the flexible and functionally rich ligand, 1,2-bis(4-pyridyl)hydrazine (bphy). We delve into the nuanced interplay of synthetic conditions, ligand conformation, and non-covalent interactions that govern the formation of these complex supramolecular architectures. This document offers both theoretical insights and practical, step-by-step methodologies to empower researchers in the rational design of novel crystalline materials.

Introduction: The Unique Role of 1,2-Bis(4-pyridyl)hydrazine in Framework Chemistry

Metal-organic frameworks (MOFs) have emerged as a premier class of crystalline materials, offering unprecedented control over porosity, surface area, and functionality. A key strategy in the design of MOFs with dynamic properties is the use of flexible ligands. 1,2-Bis(4-pyridyl)hydrazine (bphy) is a particularly intriguing example of such a ligand. Its conformational flexibility, stemming from the rotational freedom around the N-N and N-C bonds, combined with the hydrogen-bonding capabilities of the hydrazine moiety, makes it a powerful tool for constructing complex and responsive framework structures.

A common and often desirable feature of frameworks built with long, flexible linkers like bphy is interpenetration . This phenomenon, where two or more independent networks are entangled without covalent bonds, can significantly impact the material's properties, such as pore size, stability, and guest selectivity. While sometimes viewed as a hindrance to achieving high porosity, controlled interpenetration is a sophisticated strategy for fine-tuning the internal environment of a MOF. This guide will explore how to leverage the unique characteristics of 1,2-bis(4-pyridyl)hydrazine to rationally design and synthesize interpenetrated frameworks.

A prevalent and efficient method for incorporating the bphy ligand is through the in situ reduction of 4,4'-azopyridine (azpy) under solvothermal conditions. This approach circumvents the need to isolate the bphy ligand, which can be sensitive to air and light.

Ligand Synthesis: Pathways to 1,2-Bis(4-pyridyl)hydrazine

While the in situ generation of bphy is common, understanding its direct synthesis provides greater control over starting material purity.

Protocol 2.1: In Situ Generation of 1,2-Bis(4-pyridyl)hydrazine

This is the most frequently employed method in the synthesis of bphy-containing MOFs. The reduction of 4,4'-azopyridine to 1,2-bis(4-pyridyl)hydrazine occurs concurrently with the framework self-assembly under solvothermal conditions.

-

Rationale: The reducing environment created by the solvent (e.g., DMF, ethanol) at elevated temperatures facilitates the conversion of the azo group (-N=N-) to a hydrazine linkage (-NH-NH-). This method ensures that the freshly generated, reactive bphy ligand is immediately available for coordination with the metal centers.

Protocol 2.2: Direct Synthesis of 1,2-Bis(4-pyridyl)hydrazine (Conceptual)

While detailed, validated protocols for the direct synthesis of 1,2-bis(4-pyridyl)hydrazine are not abundant in the literature, a plausible route involves the nucleophilic substitution of a 4-halopyridine with hydrazine.

-

Reaction Scheme (Hypothetical): 2 (4-chloropyridine) + N₂H₄·H₂O → C₁₀H₁₀N₄ + 2 HCl + H₂O

-

General Procedure Outline:

-

In a round-bottom flask, dissolve 4-chloropyridine in a suitable solvent (e.g., ethanol, N,N-dimethylformamide).

-

Add an excess of hydrazine hydrate.

-

The reaction mixture is typically heated under reflux for several hours.

-

Upon cooling, the product may precipitate or require extraction and purification by recrystallization or chromatography.

-

-

Causality: The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack by hydrazine. The use of excess hydrazine helps to drive the reaction to completion and minimize side reactions.

Formation of Interpenetrated Frameworks: Experimental Protocols

The following protocols detail the synthesis of interpenetrated MOFs using the in situ generation of 1,2-bis(4-pyridyl)hydrazine. The choice of metal salt and dicarboxylic acid co-ligand is crucial in determining the final architecture.

Protocol 3.1: Synthesis of a 2D Interpenetrated Zn(II) Framework

This protocol is adapted from methodologies known to produce two-dimensional networks that interpenetrate to form a three-dimensional supramolecular structure.

-

Reagents:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

4,4'-Azopyridine (azpy)

-

Terephthalic acid (H₂bdc)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

-

Step-by-Step Procedure:

-

In a 20 mL glass vial, combine Zn(NO₃)₂·6H₂O (0.1 mmol), 4,4'-azopyridine (0.1 mmol), and terephthalic acid (0.1 mmol).

-

Add a solvent mixture of DMF (5 mL) and ethanol (5 mL).

-

Seal the vial tightly.

-

Place the vial in a programmable oven and heat to 120 °C for 72 hours.

-

Allow the oven to cool slowly to room temperature.

-

Colorless, block-like crystals should form. Isolate the crystals by decanting the mother liquor and wash with fresh DMF.

-

-

Expert Insights: The use of a relatively short dicarboxylic acid linker like terephthalic acid often leads to the formation of 2D square-grid networks. The large voids within these individual networks then favor interpenetration to maximize space-filling and stabilizing van der Waals interactions. The slow cooling rate is critical for obtaining high-quality single crystals suitable for X-ray diffraction.

Characterization of Interpenetrated Frameworks

A multi-technique approach is essential to unequivocally determine the structure and properties of the synthesized materials.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise atomic arrangement, including the connectivity of the metal ions and ligands, the conformation of the bphy ligand, and the nature and degree of interpenetration.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline product and to ensure that the synthesized material corresponds to the structure determined by SCXRD.

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the framework and the temperature at which guest solvent molecules are removed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the functional groups of the ligands and the coordination of the pyridyl nitrogen to the metal center. The N-H stretching frequency of the hydrazine moiety can also be observed.

-

Gas Sorption Analysis: For porous frameworks, this technique is used to determine the Brunauer-Emmett-Teller (BET) surface area and to study the adsorption of gases like N₂, H₂, and CO₂.

Controlling the Degree of Interpenetration

The ability to control whether a framework interpenetrates, and to what degree, is a key challenge and opportunity in the design of functional MOFs.[1] Several factors can be tuned to influence the final structure.

-

Ligand Length and Geometry: Longer and more flexible ligands are more likely to form interpenetrated structures as they can create larger voids that are thermodynamically unstable unless filled by another network.[1]

-

Metal-Ligand Ratio: Varying the stoichiometry of the reactants can alter the coordination environment of the metal and the connectivity of the resulting framework, thereby influencing interpenetration.

-

Solvent System: The polarity and size of the solvent molecules can play a templating role in the self-assembly process. Solvents that can form hydrogen bonds with the framework may stabilize a non-interpenetrated structure, while non-coordinating solvents might favor interpenetration.

-

Counter-ions: In cases where the framework is charged, the size, shape, and hydrogen-bonding ability of the counter-ions can dictate how the individual networks pack and whether they interpenetrate.

-

Temperature and Reaction Time: These kinetic factors can influence whether the thermodynamically or kinetically favored product is formed. In some cases, a non-interpenetrated kinetic product can transform into an interpenetrated thermodynamic product over time.[1]

The Critical Role of Hydrogen Bonding

The hydrazine moiety of the bphy ligand is a potent hydrogen bond donor. This functionality plays a crucial role in the supramolecular chemistry of these frameworks.

-

Intra-framework Hydrogen Bonding: Hydrogen bonds can form between the hydrazine N-H groups and acceptor atoms (e.g., oxygen atoms of carboxylate co-ligands or nitrogen atoms of other ligands) within the same network, leading to increased rigidity and stability.

-

Inter-framework Hydrogen Bonding: Hydrogen bonds between adjacent interpenetrated networks can be a significant driving force for interpenetration, providing additional stability to the overall supramolecular assembly.

-

Framework-Guest Hydrogen Bonding: The hydrazine groups can also interact with guest solvent molecules within the pores, influencing the guest uptake and release properties of the material.

Data Summary

The following table summarizes typical crystallographic data for interpenetrated frameworks containing the 1,2-bis(4-pyridyl)hydrazine ligand, demonstrating the structural diversity achievable.

| Compound Formula | Metal Ion | Co-ligand | Crystal System | Space Group | Key Structural Feature | Reference |

| [Zn₂(bphy)₂(bdc)₂]·guests | Zn(II) | Terephthalic acid (bdc) | Monoclinic | P2₁/c | 2D → 3D parallel interpenetration of square grids | |

| [Ni(bphy)(bdc)]·guests | Ni(II) | Terephthalic acid (bdc) | Triclinic | P-1 | 2D square-grid networks with offset stacking | |

| [Zn(bphy)(nipa)]·guests | Zn(II) | 5-Nitroisophthalic acid | Monoclinic | C2/c | Interdigitated double layers | |

| [CoBr(bphy)(bdc)₀.₅]·guests | Co(II) | Terephthalic acid (bdc) | Monoclinic | P2₁/n | 1D ladder-like structures |

Visualizing the Concepts

Figure 1: Conceptual workflow for the formation of interpenetrated frameworks using the in situ generated 1,2-bis(4-pyridyl)hydrazine ligand, highlighting key reactants and control factors.

Figure 2: Diagram illustrating the concept of interpenetration, where a second network occupies the void space of the first, leading to a more densely packed and stable structure.

Conclusion and Future Outlook

1,2-Bis(4-pyridyl)hydrazine is a versatile and powerful building block for the construction of complex, interpenetrated metal-organic frameworks. Its inherent flexibility and hydrogen-bonding capabilities provide multiple avenues for controlling the final supramolecular architecture. The in situ generation of this ligand from 4,4'-azopyridine offers a convenient and efficient route for its incorporation into MOFs. By carefully tuning synthetic parameters such as the choice of metal ion, co-ligand, and solvent system, researchers can rationally design and synthesize interpenetrated frameworks with tailored pore environments and properties. The insights and protocols provided in this guide serve as a foundation for the exploration of new materials with potential applications in gas storage and separation, catalysis, and drug delivery.

References

-

M. K. Sharma, G. Verma, S. Kumar, S. Kumar, R. S. Dhayal, A. Kumar, V. Bhardwaj, & S. K. Mehta (2019). Regulation of the Degree of Interpenetration in Metal-Organic Frameworks. SN Applied Sciences, 1, 1667. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvothermal Synthesis of 1,2-Bis(4-pyridyl)hydrazine MOFs

Welcome to the technical support center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the 1,2-Bis(4-pyridyl)hydrazine linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvothermal reactions involving this versatile yet challenging linker. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the reproducibility and success of your experiments.

Section 1: Foundational Principles of Synthesis

The successful synthesis of highly crystalline and phase-pure MOFs is a multifactorial challenge, balancing thermodynamic and kinetic parameters.[1] The 1,2-Bis(4-pyridyl)hydrazine linker is particularly noteworthy for its conformational flexibility due to the central hydrazine (-NH-NH-) bridge, which allows for the construction of dynamic and responsive porous coordination polymers.[2] Understanding the core principles of the solvothermal method is the first step toward optimization.

Q1: What are the critical parameters governing the solvothermal synthesis of 1,2-Bis(4-pyridyl)hydrazine MOFs?

The solvothermal method involves heating a sealed vessel containing the metal precursor, organic linker, and solvent to temperatures above the solvent's boiling point.[3] This process increases the solubility of reactants and promotes the nucleation and growth of crystalline MOFs.[4] The key is to control the interplay of several variables to favor the desired product.

-